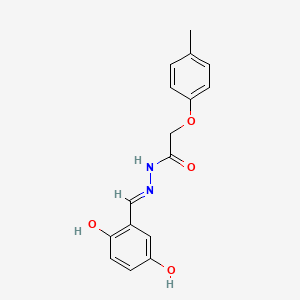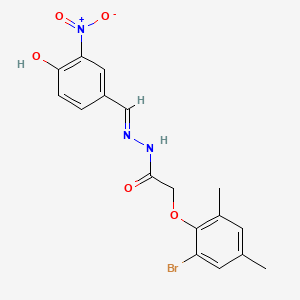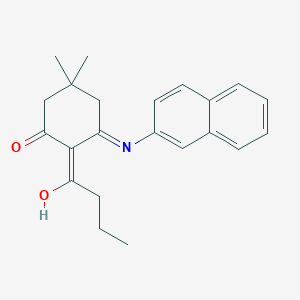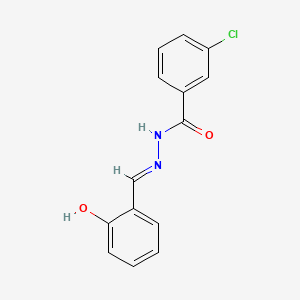![molecular formula C15H10Br2N4OS B1189694 2,6-dibromo-4-{[(3-phenyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenol](/img/structure/B1189694.png)
2,6-dibromo-4-{[(3-phenyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-dibromo-4-{[(3-phenyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenol is a complex organic compound that features a phenol group substituted with bromine atoms and a triazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dibromo-4-{[(3-phenyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenol typically involves multiple stepsThe reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through techniques like recrystallization and chromatography .
化学反应分析
Types of Reactions
2,6-dibromo-4-{[(3-phenyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The bromine atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group would yield quinones, while substitution reactions could produce a variety of derivatives depending on the nucleophile .
科学研究应用
2,6-dibromo-4-{[(3-phenyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for metal ions.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Potential use in the development of new materials with specific properties.
作用机制
The mechanism of action of 2,6-dibromo-4-{[(3-phenyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenol involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can coordinate with metal ions, affecting the activity of metalloenzymes. Additionally, the phenol group can participate in hydrogen bonding and other interactions that modulate biological activity .
相似化合物的比较
Similar Compounds
- 2,4-Dibromo-6-[(3-mercapto-5-phenyl-[1,2,4]triazol-4-ylimino)-methyl]-phenol
- 2,4-Dibromo-6-[(3-mercapto-5-(4-methylphenyl)-[1,2,4]triazol-4-ylimino)-methyl]-phenol
- 2,4-Dibromo-6-[(3-mercapto-5-(2-chlorophenyl)-[1,2,4]triazol-4-ylimino)-methyl]-phenol
Uniqueness
The uniqueness of 2,6-dibromo-4-{[(3-phenyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenol lies in its specific substitution pattern and the presence of both bromine atoms and a triazole ring. This combination of functional groups imparts distinct chemical properties and potential biological activities that are not observed in similar compounds .
属性
分子式 |
C15H10Br2N4OS |
|---|---|
分子量 |
454.1g/mol |
IUPAC 名称 |
4-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylideneamino]-3-phenyl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C15H10Br2N4OS/c16-11-6-9(7-12(17)13(11)22)8-18-21-14(19-20-15(21)23)10-4-2-1-3-5-10/h1-8,22H,(H,20,23)/b18-8+ |
InChI 键 |
DHUMZMCCYVOXHN-QGMBQPNBSA-N |
SMILES |
C1=CC=C(C=C1)C2=NNC(=S)N2N=CC3=CC(=C(C(=C3)Br)O)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Hydroxy-2-[N-[4-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]phenyl]-C-methylcarbonimidoyl]-5,5-dimethylcyclohex-2-en-1-one](/img/new.no-structure.jpg)
![N'-[1-(2-hydroxyphenyl)ethylidene]-4-biphenylcarbohydrazide](/img/structure/B1189613.png)


![2-(3-{2-[4-(dimethylamino)phenyl]vinyl}-1H-1,2,4-triazol-5-yl)phenol](/img/structure/B1189618.png)




![5-[(2-methyl-1H-indol-3-yl)methylene]-1-(4-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B1189634.png)
